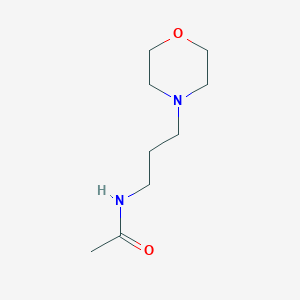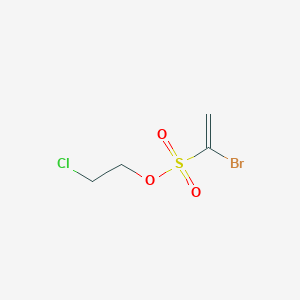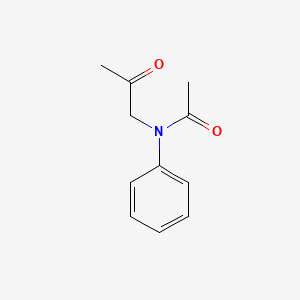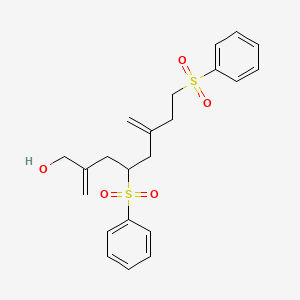
1-(4-Methoxybenzyl)-4-chlorophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(4-methoxybenzyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a chlorine atom and a methoxybenzyl group attached to the phthalazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxybenzyl)phthalazine can be synthesized through a multi-step process. One common method involves the reaction of 4-(4-methoxybenzyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The reaction mixture is refluxed for several hours and then poured into an ice-water mixture with vigorous stirring to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(4-methoxybenzyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted phthalazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the phthalazine core.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
1-Chloro-4-(4-methoxybenzyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(4-methoxybenzyl)phthalazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(4-methylphenyl)phthalazine: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Methoxybenzyl)phthalazin-1(2H)-one: A precursor in the synthesis of 1-chloro-4-(4-methoxybenzyl)phthalazine.
Uniqueness
1-Chloro-4-(4-methoxybenzyl)phthalazine is unique due to the presence of both a chlorine atom and a methoxybenzyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H13ClN2O |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-methoxyphenyl)methyl]phthalazine |
InChI |
InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-18-15/h2-9H,10H2,1H3 |
Clave InChI |
DQIMGVZYKGQXRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)

![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)







